molecular formula C16H19N3O2S B2774047 1-(4-methoxybenzoyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine CAS No. 1173248-70-8

1-(4-methoxybenzoyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine

Cat. No.: B2774047
CAS No.: 1173248-70-8
M. Wt: 317.41
InChI Key: OMUBRJZXKVZCBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methoxybenzoyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine is a useful research compound. Its molecular formula is C16H19N3O2S and its molecular weight is 317.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

. These derivatives have shown significant therapeutic potential . The biochemical properties of (4-Methoxyphenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone are connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases . Therefore, it has the ability to disrupt processes related to DNA replication .

Cellular Effects

The cellular effects of (4-Methoxyphenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone are primarily related to its ability to inhibit replication of both bacterial and cancer cells . This permits it to disrupt cellular processes and influence cell function .

Molecular Mechanism

The molecular mechanism of action of (4-Methoxyphenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, disrupting processes related to DNA replication .

Metabolic Pathways

The metabolic pathways that (4-Methoxyphenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is involved in are yet to be fully elucidated. Given its structural similarity to pyrimidine, it may interact with enzymes or cofactors involved in nucleic acid metabolism .

Properties

IUPAC Name

(4-methoxyphenyl)-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-11-17-18-15(22-11)13-4-3-9-19(10-13)16(20)12-5-7-14(21-2)8-6-12/h5-8,13H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUBRJZXKVZCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.